Adenine
Description
Ubiquitous Presence and Significance in Biological Processes
Adenine's significance extends far beyond its role as a building block of nucleic acids. Its derivatives are involved in a wide array of essential biological processes, making This compound (B156593) truly ubiquitous in living organisms.
One of the most critical roles of this compound derivatives is in cellular energy transfer. Adenosine (B11128) triphosphate (ATP), a nucleotide containing this compound, a ribose sugar, and three phosphate (B84403) groups, is the primary energy currency of the cell. internationalscholarsjournals.comwikipedia.orgnih.gov The hydrolysis of ATP to ADP and inorganic phosphate releases a significant amount of energy that powers most cellular activities, including muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgpatsnap.comnih.gov
This compound is also a component of key cofactors that are essential for various metabolic reactions. These include nicotinamide (B372718) this compound dinucleotide (NAD+/NADH) and flavin this compound dinucleotide (FAD/FADH2), which are crucial in cellular respiration and redox reactions. allen.inwikipedia.orgpatsnap.com Coenzyme A, another this compound-containing molecule, plays a vital role in the metabolism of carbohydrates, fats, and proteins. allen.inwikipedia.org
Furthermore, this compound derivatives are involved in cellular signaling. Cyclic adenosine monophosphate (cAMP), derived from ATP, is a crucial second messenger in many signaling pathways, mediating responses to hormones and other extracellular signals. wikipedia.orgacademie-sciences.fr Adenosine itself acts as a signaling molecule, affecting physiological processes such as heart rate and blood pressure by interacting with specific adenosine receptors. ontosight.aiwikipedia.org
Research has also explored the presence of this compound in extraterrestrial environments, with studies detecting this compound and other nucleobases in meteorites, suggesting the potential for the extraterrestrial formation of these fundamental building blocks of life. sciencenews.org The biosynthesis of purines, including this compound, is a complex pathway involving precursors like glycine, glutamine, and aspartic acid, highlighting the intricate cellular machinery dedicated to producing this essential molecule. wikipedia.org
The pervasive involvement of this compound in genetic information storage and transfer, energy metabolism, and cellular signaling underscores its fundamental and ubiquitous significance in biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Record name | adenine | |
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| URL | https://en.wikipedia.org/wiki/Adenine | |
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DSSTOX Substance ID |
DTXSID6022557 | |
| Record name | Adenine | |
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Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenine | |
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Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |
| Record name | SID47193680 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenine | |
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| Record name | Adenine | |
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CAS No. |
73-24-5 | |
| Record name | Adenine | |
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| Record name | Adenine [USP:JAN] | |
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| Record name | Adenine | |
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| Record name | adenine | |
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| Record name | 9H-Purin-6-amine | |
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| Record name | Adenine | |
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| Record name | ADENINE | |
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| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
360 °C | |
| Record name | Adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00173 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Architecture and Interactions of Adenine
Structural Integration within Nucleic Acids
Adenine (B156593) is one of the four primary nucleobases found in DNA and RNA. allen.in Its integration into these macromolecules is crucial for their structure and function.
A defining feature of this compound's role in nucleic acids is its specific pairing with other bases. In DNA, this compound forms two hydrogen bonds with thymine (B56734) (T). wikipedia.orgquora.com In RNA, this compound pairs with uracil (B121893) (U), also via two hydrogen bonds. wikipedia.orgquora.com This complementary base pairing, often referred to as Watson-Crick pairing, is a cornerstone of the double helix structure of DNA and is essential for processes such as DNA replication and transcription. hee.nhs.uklibretexts.org The pairing specificity arises from the precise arrangement of hydrogen bond donors and acceptors on the this compound molecule, which complements those on thymine and uracil. youtube.com Guanine-Cytosine pairs, in contrast, are held together by three hydrogen bonds, making them slightly more stable than this compound-Thymine or this compound-Uracil pairs. brainscape.comquora.com
Interactive Data Table: this compound Base Pairing
| Paired Base | Nucleic Acid | Number of Hydrogen Bonds |
| Thymine (T) | DNA | 2 |
| Uracil (U) | RNA | 2 |
Tautomeric Equilibrium in Biological Environments
This compound can exist in different isomeric forms called tautomers, which can interconvert. wikipedia.orgbyjus.com The primary tautomeric forms for this compound are the amino and imino forms. nih.govreasons.org Under physiological conditions, the amino form is significantly more stable and therefore predominates. reasons.orgblogspot.com The less common imino form has different hydrogen bonding properties and, if present during DNA replication, could potentially lead to incorrect base pairing and mutations. reasons.orgfrontiersin.org The prevalence of the more stable amino tautomer is crucial for maintaining the fidelity of genetic information. frontiersin.org The interconversion between these tautomers is a dynamic equilibrium, but the cellular environment strongly favors the canonical amino form. nih.govblogspot.com
Interactive Data Table: Tautomeric Forms of this compound
| Tautomeric Form | Predominance in Biological Systems |
| Amino | Predominant |
| Imino | Rare |
Nucleoside and Nucleotide Formation with Pentose (B10789219) Sugars and Phosphate (B84403) Moieties
This compound, as a base, can attach to a pentose sugar to form a nucleoside. byjus.com When linked to a ribose sugar, it forms adenosine (B11128); when linked to a deoxyribose sugar, it forms deoxyadenosine (B7792050). allen.inwikipedia.org These nucleosides are the fundamental building blocks for RNA and DNA, respectively.
Further phosphorylation of the nucleoside's sugar moiety leads to the formation of nucleotides. byjus.com The addition of one phosphate group to adenosine creates adenosine monophosphate (AMP). wikipedia.org Subsequent additions of phosphate groups result in adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP). quora.com The bonds between these phosphate groups, particularly in ATP, are high-energy bonds that serve as the primary energy currency of the cell. byjus.com The synthesis of these nucleotides involves complex enzymatic pathways. For instance, both this compound and guanine (B1146940) are derived from the nucleotide inosine (B1671953) monophosphate (IMP). wikipedia.org AMP can be converted to ADP and then ATP through processes catalyzed by enzymes like adenylate kinase and ATP synthase. aatbio.comstackexchange.com
Interactive Data Table: this compound-Containing Nucleosides and Nucleotides
| Compound Name | Composition |
| Adenosine | This compound + Ribose |
| Deoxyadenosine | This compound + Deoxyribose |
| Adenosine Monophosphate (AMP) | This compound + Ribose + 1 Phosphate Group |
| Adenosine Diphosphate (ADP) | This compound + Ribose + 2 Phosphate Groups |
| Adenosine Triphosphate (ATP) | This compound + Ribose + 3 Phosphate Groups |
Adenine S Central Role in Cellular Biochemistry and Energetics
Energy Transduction Mechanisms
The most prominent role of adenine (B156593) in energy transduction is through the adenosine (B11128) phosphate (B84403) system, which serves as the primary energy currency of the cell.
Adenosine Triphosphate (ATP) as the Primary Cellular Energy Currency
Adenosine Triphosphate (ATP), a nucleotide containing this compound, ribose, and three phosphate groups, is universally recognized as the principal molecule for energy transfer in cells. wikipedia.orgnih.govmetwarebio.comcreative-proteomics.com The energy is primarily stored in the high-energy phosphodiester bonds between the phosphate groups. nih.govmetwarebio.comcreative-proteomics.com The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) releases a significant amount of energy that powers a wide array of cellular processes, including muscle contraction, nerve impulse propagation, active transport, and biosynthesis. patsnap.comwikipedia.orgnih.govmetwarebio.comcreative-proteomics.com This conversion is the main mechanism for supplying energy in biological processes. wikipedia.org
Dynamic Interconversion of Adenosine Phosphates (ATP, ADP, AMP)
Cellular energy metabolism involves the dynamic interconversion of ATP, ADP, and adenosine monophosphate (AMP). This cycle ensures a continuous supply of energy to meet cellular demands. metwarebio.com ATP is synthesized from ADP and Pi through processes like cellular respiration and photosynthesis, which capture energy from nutrient breakdown or light. nih.govmetwarebio.comcreative-proteomics.com Conversely, when energy is required, ATP is hydrolyzed to ADP and Pi. metwarebio.com Further hydrolysis of ADP can yield AMP and Pi, releasing additional energy, although ATP hydrolysis is the primary energy-releasing reaction. The enzyme adenylate kinase maintains the equilibrium between these three nucleotides: ATP + AMP <=> 2 ADP. wikipedia.orgoatext.com This enzymatic activity is crucial for balancing the concentrations of adenosine phosphates. wikipedia.orgoatext.com
Adenylate Energy Charge as an Indicator of Cellular Metabolic Homeostasis
The adenylate energy charge (AEC) is a crucial index that reflects the energy status of a biological cell. wikipedia.orgexplorationpub.com It is defined by the relationship between the concentrations of ATP, ADP, and AMP:
AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) wikipedia.orgexplorationpub.com
The AEC value ranges from 0 (when all adenylate is in the form of AMP) to 1 (when all adenylate is in the form of ATP). explorationpub.com In most healthy cells, the AEC is maintained within a narrow range, typically between 0.7 and 0.95, indicating a high energy state favorable for energy-requiring processes. wikipedia.orgexplorationpub.com Fluctuations in AEC can serve as indicators of metabolic stress. explorationpub.comresearchgate.netnih.gov For instance, a decrease in AEC signals a depletion of readily available energy. AMP, in particular, is a sensitive indicator of metabolic stress, with its concentration increasing significantly under conditions like ischemia. nih.gov The adenylate kinase reaction helps to ensure that changes in ATP and ADP levels are amplified in the concentration of AMP, making AMP a key signal for energy status. oatext.com
Cofactor Functionality in Enzyme Systems
Beyond its role in adenosine phosphates, this compound is also a constituent of essential coenzymes that participate in vital metabolic reactions, particularly redox reactions. wikipedia.orgpatsnap.commodernbio.com
Nicotinamide (B372718) this compound Dinucleotide (NAD+/NADH) in Redox Reactions
Nicotinamide this compound Dinucleotide (NAD+) is a critical coenzyme found in all living cells, involved in a wide range of metabolic processes, especially cellular bioenergetics. nih.govwikipedia.org It exists in two forms: the oxidized form (NAD+) and the reduced form (NADH). nih.govwikipedia.org NAD+/NADH functions as a key electron carrier in cellular redox reactions. wikipedia.orgdriphydration.comuwec.edu In metabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation, NAD+ accepts electrons from other molecules, becoming reduced to NADH. nih.govdriphydration.comuwec.edunih.gov This transfer of electrons is crucial for capturing energy from nutrient breakdown. driphydration.comuwec.edu NADH then donates these electrons to the electron transport chain, driving the production of ATP through oxidative phosphorylation. driphydration.comnih.govsavemyexams.com The ratio of NAD+ to NADH is an important aspect of a cell's redox state and influences the activity of numerous enzymes. wikipedia.org In healthy mammalian tissues, the ratio of free NAD+ to NADH in the cytoplasm is typically high (around 700:1), favoring oxidative reactions. wikipedia.org
Coenzyme A (CoA) in Acyl Group Transfer
CoA functions primarily as a carrier of acyl groups, forming a high-energy thioester bond with carboxylic acids. sigmaaldrich.compressbooks.pub The reactive sulfhydryl (-SH) group, located on the cysteamine (B1669678) portion of CoA, is the site of attachment for these acyl groups. sigmaaldrich.compressbooks.pub This thioester linkage is crucial for transferring acyl groups in various metabolic reactions, such as the formation of acetyl-CoA, a central molecule in metabolism derived from sugars and lipids. sigmaaldrich.compressbooks.pub Acetyl-CoA serves as the source of carbon atoms entering the citric acid cycle and is a fundamental building block for the synthesis of fatty acids and steroids. pressbooks.pub
Data on the composition of Coenzyme A highlights the presence of this compound as part of its ADP component. nih.gov
| Component | Description | Contribution to CoA Structure |
| Adenosine Diphosphate | Composed of this compound, ribose, and two phosphates | Structural backbone |
| Pantothenate | Vitamin B5 derivative | Part of the linker arm |
| Cysteine | Amino acid | Provides the reactive thiol group |
S-Adenosylmethionine (SAM) in Methylation Processes
S-Adenosylmethionine (SAM), also known as AdoMet, is a ubiquitous molecule in all domains of life, primarily recognized as a key methyl donor in numerous biological methylation reactions. wikidata.orgctdbase.org The structure of SAM includes an adenosine unit linked to methionine. wikidata.orgctdbase.org The this compound component is integral to the adenosine portion of SAM.
SAM plays a crucial role in transferring a methyl group from the sulfur atom of methionine to various acceptor molecules, including nucleic acids, proteins, lipids, and small molecules. This methylation can impact gene expression, protein function, membrane integrity, and neurotransmitter synthesis. wikidata.org
Detailed research findings on SAM often focus on its enzymatic interactions and the range of molecules it methylates. SAM's unique ability to donate a methyl group makes it essential for maintaining cellular homeostasis and regulating gene expression. scbt.com
Signal Transduction and Regulatory Roles
This compound and its derivatives are not only involved in energy metabolism and coenzyme function but also serve as critical signaling molecules, both extracellularly and intracellularly.
Extracellular Purinergic Signaling by this compound Nucleotides and Nucleosides
Extracellular purinergic signaling is a widespread form of cell-to-cell communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), adenosine monophosphate (AMP), and adenosine. wikipedia.orgnih.govunife.itcapes.gov.brfrontiersin.org These molecules, all containing this compound, are released from cells through various mechanisms, including regulated exocytosis, membrane channels, and from damaged or dying cells. nih.govunife.itcapes.gov.br
Purinergic signaling involves the activation of specific purinergic receptors located on the cell surface. These receptors are broadly classified into P1 receptors, which are selective for adenosine, and P2 receptors, which are activated by ATP and ADP, as well as other nucleotides like UTP and UDP. wikipedia.orgnih.govnih.govrndsystems.com P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families. wikipedia.orgnih.gov
The effects of extracellular this compound nucleotides and nucleosides are diverse and depend on the specific molecule released, the activated receptor subtypes, and the cell type. nih.govunife.it For instance, ATP can act as a neurotransmitter or co-transmitter in the nervous system. wikipedia.orgfrontiersin.orgnih.gov Adenosine, often generated from the breakdown of extracellular ATP by ectonucleotidases, can have various effects, including the regulation of heart rate and coronary flow. wikipedia.orgfrontiersin.org Ectonucleotidases play a crucial role in controlling the concentration and type of extracellular this compound-containing signaling molecules, thereby modulating the purinergic signal. wikipedia.orgnih.govfrontiersin.org
Research findings highlight the involvement of purinergic signaling in numerous physiological and pathophysiological processes, including neurotransmission, inflammation, immune responses, tissue homeostasis, wound healing, and neurodegeneration. scbt.comwikipedia.orgnih.govunife.itcapes.gov.br
| Extracellular this compound-Containing Molecule | Primary Receptors Activated | Examples of Cellular Effects |
| Adenosine Triphosphate (ATP) | P2X, P2Y | Neurotransmission, cell-to-cell communication, inflammation |
| Adenosine Diphosphate (ADP) | P2X, P2Y | Platelet aggregation, purinergic signaling |
| Adenosine Monophosphate (AMP) | Converted to Adenosine | Indirect signaling via conversion |
| Adenosine | P1 (A1, A2A, A2B, A3) | Modulation of heart rate, vasodilation, anti-inflammatory effects |
Intracellular Second Messenger Systems (e.g., Cyclic AMP)
Within the cell, this compound is a fundamental component of cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule. wikipedia.orgwikipedia.orgnih.govderangedphysiology.com cAMP is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated downstream of G protein-coupled receptors (GPCRs) upon binding of extracellular signals like hormones and neurotransmitters. nih.govderangedphysiology.commdpi.combritannica.com
cAMP plays a central role in relaying signals from the cell membrane to intracellular targets, thereby mediating a wide range of biological processes. wikipedia.orgnih.govmdpi.combritannica.com These processes include metabolism, gene regulation, immune function, and even memory formation. nih.govmdpi.com Elevated intracellular cAMP levels can activate various effector proteins, notably protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), and cyclic nucleotide-gated ion channels. derangedphysiology.commdpi.com
The degradation of cAMP is carried out by phosphodiesterase enzymes, which hydrolyze cAMP back to AMP, thus terminating the signal. derangedphysiology.com The balance between adenylyl cyclase activity and phosphodiesterase activity precisely controls intracellular cAMP concentrations and, consequently, the cellular response.
Research emphasizes cAMP's role as a universal regulator in diverse organisms and its involvement in compartmentalized cellular signaling. nih.govmdpi.com
| Molecule | Role | Synthesis Enzyme | Degradation Enzyme | Key Downstream Targets |
| Cyclic Adenosine Monophosphate (cAMP) | Second Messenger | Adenylyl Cyclase | Phosphodiesterase | Protein Kinase A (PKA), EPACs, CNG channels |
Modulation of Enzymatic Activities by this compound-Containing Molecules
This compound-containing molecules, particularly this compound nucleotides like ATP, ADP, and AMP, are well-established modulators of enzymatic activities. Many enzymes have binding sites for these molecules, which can act as substrates, products, or allosteric regulators.
ATP is the primary energy currency of the cell, and its hydrolysis to ADP and inorganic phosphate (Pi) provides the energy for countless enzymatic reactions. Enzymes involved in energy metabolism, biosynthesis, and active transport often bind and utilize ATP.
Beyond their role in energy transfer, this compound nucleotides can allosterically regulate enzyme activity. For example, ATP or ADP binding to a regulatory site distinct from the active site can alter the enzyme's conformation and its catalytic efficiency. This allosteric regulation is a crucial mechanism for coordinating metabolic pathways and responding to changes in cellular energy levels. AMP can also act as an allosteric regulator, notably activating AMP-activated protein kinase (AMPK), a key enzyme in cellular energy sensing.
The this compound moiety itself, as part of these nucleotides, contributes to the specific binding interactions with enzymes, influencing the affinity and the nature of the regulatory effect. The precise mechanisms of modulation often involve specific hydrogen bonding and stacking interactions between the this compound ring and amino acid residues in the enzyme's binding site.
Detailed research findings illustrate how the concentrations of ATP, ADP, and AMP fluctuate with the energy status of the cell, and how these changes directly impact the activity of key metabolic enzymes, ensuring that cellular processes are appropriately regulated according to available energy.
| This compound-Containing Molecule | Role in Enzyme Modulation | Example |
| ATP | Substrate, Allosteric Regulator | Kinases, ATPases, Ligases |
| ADP | Product, Allosteric Regulator | Regulation of metabolic enzymes |
| AMP | Allosteric Regulator | Activation of AMP-activated protein kinase |
Biosynthesis and Catabolism of Adenine Nucleotides
De Novo Purine (B94841) Biosynthesis Pathways
The de novo purine biosynthesis pathway is an energetically demanding process that assembles the purine ring system step-by-step, building upon a ribose-phosphate backbone. This pathway culminates in the formation of inosine (B1671953) monophosphate (IMP), a pivotal intermediate from which both AMP and guanosine (B1672433) monophosphate (GMP) are synthesized. libretexts.org
Precursor Utilization and Enzymatic Steps
The constituent atoms of the purine ring are sourced from a variety of metabolic precursors, including the amino acids glycine, aspartate, and glutamine, as well as formate (B1220265) (carried by tetrahydrofolate) and carbon dioxide. libretexts.org The biosynthetic process unfolds through a series of enzymatic reactions, primarily located in the cytoplasm. The pathway is initiated by phosphoribosyl pyrophosphate (PRPP), an activated derivative of ribose 5-phosphate. libretexts.org
The sequence of enzymatic steps leading to the formation of IMP includes:
The initial committed step involves glutamine phosphoribosylpyrophosphate amidotransferase, which transfers an amino group from glutamine to PRPP, forming 5-phosphoribosyl-1-amine.
Glycine is subsequently added to the phosphoribosylamine.
A formyl group, donated by 10-formyltetrahydrofolate, is incorporated.
The first ring, the imidazole (B134444) ring, is closed.
Carbon dioxide is added to the structure.
Aspartate is ligated to the carboxylated intermediate.
The second ring of the purine structure is closed, resulting in the production of IMP.
Following the synthesis of IMP, the pathway branches to produce the adenine (B156593) and guanine (B1146940) ribonucleotides. AMP is synthesized from IMP through a two-step process that requires the input of GTP and aspartate. wikipedia.org
Regulatory Mechanisms and Feedback Control
The de novo purine biosynthesis pathway is subject to sophisticated regulatory mechanisms to prevent the overaccumulation or depletion of purine nucleotides. A primary mode of regulation is feedback inhibition, where the end products, ATP and GTP, allosterically suppress the activity of early enzymes in the pathway, such as glutamine phosphoribosylpyrophosphate amidotransferase. libretexts.org Furthermore, the synthesis of AMP from IMP is specifically inhibited by AMP, while GMP synthesis from IMP is inhibited by GMP. wikipedia.org This reciprocal feedback ensures a balanced supply of both this compound and guanine nucleotides. The availability of PRPP also exerts significant control, as it is a substrate for the initial rate-limiting step of the pathway. libretexts.org
Purine Salvage Pathways for this compound Regeneration
Cells employ purine salvage pathways as an energy-efficient alternative to de novo synthesis for recycling pre-existing purine bases and nucleosides. libretexts.org The salvage pathway relevant to this compound involves the enzyme this compound phosphoribosyltransferase (APRT). libretexts.orgwikipedia.org APRT catalyzes the reaction between free this compound and PRPP, yielding AMP and pyrophosphate (PPi). wikipedia.orgwikipedia.org This mechanism allows cells to rapidly replenish their AMP levels by utilizing this compound bases generated from the turnover of nucleic acids or the degradation of this compound nucleotides. libretexts.orgwikipedia.org The salvage pathway holds particular importance in tissues with limited capacity for de novo synthesis. nih.gov
This compound Nucleotide Catabolism and Degradation Pathways
The continuous turnover of this compound nucleotides necessitates their degradation to maintain cellular homeostasis and provide metabolic intermediates. The breakdown of this compound nucleotides involves a series of dephosphorylation and deamination reactions, ultimately leading to the formation of uric acid as the primary excretory product in humans. wikipedia.org
Sequential Dephosphorylation Cascades
The degradation of this compound nucleotides typically commences with the removal of phosphate (B84403) groups. ATP is sequentially dephosphorylated to ADP and then to AMP. researchgate.net AMP can then undergo dephosphorylation to adenosine (B11128), a reaction catalyzed by 5'-nucleotidase. wikipedia.orgresearchgate.netuclouvain.bephysiology.org Alternatively, AMP can be converted to IMP through deamination catalyzed by AMP deaminase. researchgate.netphysiology.orgwikipedia.orgwikipedia.org Adenosine can also be deaminated to inosine by adenosine deaminase. wikipedia.orguclouvain.bewikipedia.org
Key Enzymes in this compound Nucleotide Degradation
Several key enzymes are instrumental in the catabolism of this compound nucleotides:
5'-Nucleotidase: Hydrolyzes nucleoside monophosphates, including AMP, to their corresponding nucleosides (adenosine) and inorganic phosphate. wikipedia.orgresearchgate.netuclouvain.bephysiology.org
AMP Deaminase: Catalyzes the deamination of AMP to IMP, releasing ammonia (B1221849). researchgate.netphysiology.orgwikipedia.orgwikipedia.org This enzyme exhibits high activity in tissues such as skeletal muscle. physiology.orgnih.gov
Adenosine Deaminase: Deaminates adenosine to inosine and ammonia. wikipedia.orguclouvain.bewikipedia.org
Purine Nucleoside Phosphorylase: Catalyzes the phosphorolytic cleavage of purine nucleosides like inosine (and guanosine) into their respective bases (hypoxanthine or guanine) and ribose 1-phosphate. wikipedia.orgwikipedia.org
Xanthine (B1682287) Oxidase: Oxidizes hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. wikipedia.orgresearchgate.netnih.gov
These enzymatic steps facilitate the systematic breakdown of this compound nucleotides and their related metabolic products, resulting in the formation of excretable compounds such as uric acid in humans. wikipedia.org
Metabolic End Products and Recirculation
The catabolism of this compound nucleotides represents a crucial pathway for managing cellular energy levels and recycling purine bases. This process involves a series of enzymatic reactions that break down adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) into diffusible end products. The primary end product of purine catabolism in humans is uric acid. utah.edumdpi.cominternationalscholarsjournals.comnih.govtaylorandfrancis.com
The degradation of this compound nucleotides typically begins with the dephosphorylation of ATP and ADP to AMP. wikipedia.orgnih.govkuleuven.bewikipedia.org AMP can then follow two main routes: deamination to inosine monophosphate (IMP) by AMP deaminase, or dephosphorylation to adenosine by 5'-nucleotidase. wikipedia.orgmdpi.comnih.govlibretexts.orgnih.gov In skeletal muscle, the deamination pathway via AMP deaminase is reported to be predominant. mdpi.com The AMP deaminase reaction in muscle is considered thermodynamically irreversible. mdpi.com
IMP, formed from AMP deamination, can be dephosphorylated to inosine. libretexts.orgnih.gov Alternatively, adenosine, formed from AMP dephosphorylation, can be deaminated to inosine by adenosine deaminase. wikipedia.orglibretexts.orgwikipedia.org Inosine is then converted to hypoxanthine by purine nucleoside phosphorylase. taylorandfrancis.comwikipedia.orglibretexts.orgwikipedia.org
Hypoxanthine is a key intermediate in the catabolic pathway. It is subsequently oxidized to xanthine, and then xanthine is further oxidized to uric acid. utah.edunih.govwikipedia.orglibretexts.orgwikipedia.org Both of these oxidation steps are catalyzed by the enzyme xanthine oxidase (also referred to as xanthine oxidoreductase). utah.edutaylorandfrancis.comwikipedia.orgwikipedia.orgwikipedia.org While xanthine oxidase is significantly active in the liver and intestine, its activity can be limited in other tissues like skeletal muscle and human kidneys. utah.edumdpi.comumich.edunih.gov
In most mammals other than humans and some primates, uric acid is further degraded to a more soluble compound called allantoin (B1664786) by the enzyme urate oxidase (uricase). utah.edumdpi.comnih.govtaylorandfrancis.commdpi.comwikipedia.org However, humans lack functional uricase, making uric acid the final excretory product of purine metabolism. utah.edumdpi.comnih.govtaylorandfrancis.comwikipedia.org Uric acid is primarily formed in the liver and excreted by the kidneys. utah.edumedscape.com
The recirculation, or salvage, of purine bases and nucleosides is an important mechanism for conserving energy and preventing the accumulation of potentially toxic intermediates. utah.eduwikipedia.orguomustansiriyah.edu.iq Free purine bases released during nucleotide breakdown can be reutilized to synthesize new nucleotides through salvage pathways. utah.eduwikipedia.orguomustansiriyah.edu.iqoup.com For instance, this compound can be converted back to AMP by this compound phosphoribosyltransferase (APRT), utilizing phosphoribosyl pyrophosphate (PRPP). utah.eduwikipedia.orguomustansiriyah.edu.iqoup.comlibretexts.org Similarly, hypoxanthine and guanine are salvaged to IMP and guanosine monophosphate (GMP), respectively, by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). utah.eduwikipedia.orguomustansiriyah.edu.iqlibretexts.org
The salvage pathway is generally energetically more favorable than de novo purine synthesis and plays a significant role in maintaining nucleotide pools in many tissues. uomustansiriyah.edu.iqlibretexts.orgresearchgate.net The activity of salvage enzymes like HGPRT is crucial, and deficiencies can lead to disorders such as Lesch-Nyhan syndrome, characterized by excessive uric acid production due to impaired purine recycling and increased PRPP levels, which stimulates the de novo pathway. utah.eduwikipedia.orgmedscape.comuomustansiriyah.edu.iq
The metabolic fate of this compound nucleotides and their degradation products can vary depending on the tissue and physiological conditions. For example, studies in isolated kidney tubules during oxygen deprivation showed substantial increases in hypoxanthine, suggesting limited xanthine oxidase activity in this tissue. umich.edu In cultured cardiomyocytes, a futile cycle involving the interconversion of hypoxanthine, IMP, and inosine has been observed. nih.gov
The balance between nucleotide degradation and salvage is tightly regulated. Factors like the availability of PRPP and feedback inhibition by purine monophosphate end products influence both de novo synthesis and salvage pathways. mdpi.comlibretexts.orgwikipedia.orguomustansiriyah.edu.iqlibretexts.org Conditions leading to increased ATP hydrolysis, such as intense muscle contraction or hypoxia, can accelerate this compound nucleotide degradation. mdpi.comumich.edu
The end products of this compound nucleotide catabolism and the efficiency of recirculation pathways are clinically relevant. Elevated levels of uric acid can lead to conditions like gout and kidney stones. utah.edumdpi.comnih.govtaylorandfrancis.comwikipedia.orgmedscape.com Disorders affecting enzymes in the degradation or salvage pathways can result in a range of metabolic abnormalities. utah.eduwikipedia.orguomustansiriyah.edu.iqumich.edu
Data from studies investigating this compound nucleotide metabolism in different tissues highlight the dynamic nature of these processes. For instance, research on human liver transplantation assessed this compound nucleotide levels and their degradation products during cold storage and recirculation, finding that hypoxanthine was a major degradation product and that the recovery of ATP levels after recirculation correlated with graft function. nih.govnih.gov
Table 1: Key Enzymes and Metabolites in this compound Nucleotide Catabolism and Recirculation
| Compound Name | PubChem CID | Role in Metabolism |
| This compound | 190 | Purine base, salvaged to AMP |
| Adenosine | 60961 | Nucleoside, formed from AMP dephosphorylation, deaminated to inosine |
| Adenosine Monophosphate (AMP) | 6130 | Nucleotide, degraded to adenosine or IMP, salvaged to ATP |
| Inosine Monophosphate (IMP) | 677 | Nucleotide, formed from AMP deamination or hypoxanthine salvage, dephosphorylated to inosine |
| Inosine | 6035 | Nucleoside, formed from IMP or adenosine, converted to hypoxanthine |
| Hypoxanthine | 790 | Purine base, formed from inosine, oxidized to xanthine, salvaged to IMP |
| Xanthine | 1188 | Purine base, formed from hypoxanthine or guanine, oxidized to uric acid |
| Uric Acid | 1175 | Final end product of purine catabolism in humans |
| Allantoin | 195 | End product of uric acid degradation in most mammals (not humans) |
| Phosphoribosyl Pyrophosphate (PRPP) | 15418 | Substrate for salvage pathways (APRT, HGPRT) and de novo synthesis |
Table 2: Examples of this compound Nucleotide Degradation Products in Different Conditions
| Tissue/Condition | Major this compound Nucleotide Degradation Products Observed | Relevant Findings | Source |
| Isolated Kidney Tubules (Oxygen Deprivation) | Hypoxanthine, AMP, Inosine | Largest increases in hypoxanthine; limited xanthine oxidase activity suggested. | umich.edu |
| African Catfish Spermatozoa (In vitro) | Hypoxanthine, Inosine, AMP | Hypoxanthine appears to be the end product; lack of xanthine oxidase activity. | kuleuven.be |
| Human Kidneys (Transplantation) | Hypoxanthine, IMP, Inosine, Adenosine, AMP | Hypoxanthine was the major product during cold storage; poor xanthine oxidase activity. | nih.gov |
| Human Erythrocytes | Hypoxanthine | AMP deamination is the predominant initial catabolic route under physiologic conditions. | nih.gov |
| Cultured Cardiomyocytes | Hypoxanthine, IMP, Inosine | Futile cycle observed; hypoxanthine incorporation into nucleotides favored over degradation. | nih.gov |
These tables summarize some of the key components and observed metabolic fates in the degradation and recirculation of this compound nucleotides, highlighting the complexity and variability of these pathways across different biological systems and conditions.
Adenine Derivatives and Analogs: Research and Biomedical Significance
Chemical Modification Strategies for Adenine (B156593) Base
Chemical modification of the this compound base is a key strategy in developing derivatives and analogs with altered biological properties. These modifications can occur on the heterocycle moiety or the side chain, leading to extensive chemical libraries of this compound derivatives. academie-sciences.fr The aim of these modifications is often to improve pharmacological properties, such as membrane permeability and bioavailability, and to explore the potential of this compound prodrugs. academie-sciences.fr
One notable area of chemical modification involves base editing technologies, such as this compound Base Editors (ABEs). These engineered systems, often combining CRISPR-Cas9 with a deaminase enzyme, can introduce this compound-to-guanine (A→G) substitutions in DNA by chemically altering the target this compound base through deamination. crisprmedicinenews.com Optimized chemical modifications of mRNA encoding ABEs and guide RNAs are crucial for efficient base editing in various cellular and in vivo settings, expanding the applicability of these gene-editing tools. umassmed.eduresearchgate.net
Nucleobase modifications are also explored to create nucleotides with "non-hydrogen bonding" functional groups, challenging traditional views on the necessity of hydrogen bonding for DNA stability and function. frontiersin.org These modified nucleobases are utilized as mechanistic probes for enzymes like DNA polymerases and are being investigated for their potential in synthetic biology and drug discovery, including as therapeutic agents against hyperproliferative diseases like cancer. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound scaffold influence biological activity and to rationally design compounds with improved potency and selectivity. academie-sciences.frnih.gov These studies involve systematically modifying different parts of the this compound structure and evaluating the resulting compounds' effects on specific biological targets. acs.org
SAR studies on adenosine (B11128) analogs, for instance, have probed the this compound moiety's interactions within the binding sites of enzymes like adenosine kinase. nih.gov These investigations have revealed the presence of hydrophobic pockets at specific positions (e.g., N1, N7, and C8) of adenosine, where interactions can predict enzyme inhibition. nih.gov Modifications at the 8-position of the purine (B94841) ring in adenosine 5'-diphosphoribose (ADPR) analogs, for example, have been shown to affect the orientation of the base and influence antagonist activity at targets like the TRPM2 channel. acs.org
SAR studies are also critical in the development of inhibitors targeting enzymes that utilize NAD, which contains an this compound moiety. mdpi.com Modifications to the ribose, nucleobase, or pyrophosphate portions of NAD analogs have been evaluated for their inhibitory activities against enzymes like CD38 NADase. mdpi.com These studies can reveal the importance of the purine ring for activity and how subtle changes in substituents affect potency. mdpi.com
Investigational Roles in Inhibiting Biological Processes
This compound derivatives and analogs are investigated for their ability to inhibit various biological processes, making them promising candidates for therapeutic development.
Antiviral and Anticancer Research Applications
This compound-based nucleoside analogs are widely utilized and investigated as antiviral and anticancer agents. academie-sciences.frwikipedia.org These compounds often function as antimetabolites, interfering with DNA or RNA synthesis in rapidly replicating cells, such as cancer cells or virus-infected cells. academie-sciences.frwikipedia.org After cellular uptake, these nucleoside analogs are typically phosphorylated to their active triphosphate forms, which are then recognized by polymerases and incorporated into nascent DNA or RNA chains, leading to chain termination or inhibition of synthesis. wikipedia.org
Examples of this compound-based nucleoside analogs studied for their antiviral and anticancer properties include Vidarabine (ara-A), Fludarabine, Cladribine (2-CdA), and Nelarabine. wikipedia.orgwikipedia.orgwikipedia.orgmims.combidd.groupwikidoc.orgontosight.aiwikipedia.orgnih.govnih.govwikipedia.orgfishersci.cauni.lunih.gov Vidarabine has shown activity against herpes simplex and varicella zoster viruses. wikipedia.orgontosight.ai Fludarabine phosphate (B84403) is used in the treatment of leukemias and lymphomas, acting as a prodrug that is converted to an active metabolite inhibiting DNA synthesis. wikipedia.orgmims.comnih.gov Cladribine is investigated for lymphoid malignancies, inducing apoptosis in lymphocytes. nih.gov Nelarabine is a prodrug studied for T-cell acute lymphoblastic leukemia and lymphoblastic lymphoma, also inhibiting DNA synthesis. wikipedia.orgnih.gov
Beyond nucleoside analogs, other this compound derivatives, such as organoplatinum(IV) complexes stabilized by this compound, are being investigated for their cytotoxic activity against various cancer cell lines. nih.govmdpi.com Research findings indicate that some this compound-stabilized platinum(IV) complexes exhibit cytotoxicity against a range of cancer types, including colon cancer, glioblastoma multiforme, melanoma, ovarian cancer, renal carcinoma, and triple-negative breast cancer cells. nih.govmdpi.com
Immunomodulatory Compound Development
This compound derivatives, particularly cyclic this compound nucleotides, play roles in immune signaling pathways, making them relevant in the development of immunomodulatory compounds. Cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), are important second messengers in bacteria and have been recognized for their ability to stimulate innate immune responses in eukaryotes, primarily through pathways like the cGAS-STING pathway. nih.govwikipedia.orgwikidata.orgnih.govuni.luuni.luh-its.org Research in this area focuses on understanding how these molecules interact with host pathways and how modified versions could be utilized to modulate immune responses for therapeutic benefit.
Enzyme Inhibitors Targeting this compound-Binding Sites
The this compound moiety is a common feature in many enzyme cofactors and substrates, leading to the development of this compound-based inhibitors that target these binding sites. Enzymes such as kinases, methyltransferases (MTases), and NADases utilize molecules containing this compound. academie-sciences.frmdpi.comnih.gov Inhibitors designed to mimic or interfere with the binding of these this compound-containing molecules can modulate enzyme activity.
Kinase inhibitors based on the this compound scaffold are used in cancer treatment. academie-sciences.fr Similarly, inhibitors targeting MTases, which are involved in various cellular processes including epigenetics, are an area of research where this compound analogs are explored. academie-sciences.fr NADases, such as CD38, which process NAD, can be targeted by NAD analogs with modifications to the this compound portion. mdpi.comnih.gov SAR studies on these NAD analogs help identify modifications that enhance inhibitory activity. mdpi.comnih.gov
Advanced Derivative Structures (e.g., Adenosine Fleximers, Modified Cyclic Dinucleotides)
Research into this compound derivatives extends to the design of advanced structures with novel properties.
Adenosine fleximers represent a class of shape-modified nucleosides where the purine ring system is split into its constituent imidazole (B134444) and pyrimidine (B1678525) components, connected by a rotatable bond. academie-sciences.frresearchgate.netresearchgate.net This structural modification introduces flexibility, which can allow these derivatives to adopt different conformations and potentially engage in unique interactions with protein partners or access novel spaces within binding pockets that are not possible with rigid purine nucleosides. academie-sciences.frresearchgate.net Initially designed as molecular probes, fleximers have shown promise in antiviral research, including activity against flaviviruses, filoviruses, and coronaviruses. nih.govresearchgate.netresearchgate.net The flexibility of the split purine base is thought to contribute to their broad-spectrum antiviral activity and potential to overcome drug resistance mutations. nih.govresearchgate.net
Modified cyclic dinucleotides, building upon the structures of molecules like c-di-AMP and c-di-GMP, are also being explored. nih.govwikipedia.orgwikidata.orgnih.govuni.luuni.luh-its.orgwikipedia.org These modifications aim to alter their stability, cellular uptake, or interaction with specific signaling pathways, such as the cGAS-STING pathway, to enhance their potential as immunotherapeutic agents or probes for studying innate immunity. nih.govwikipedia.org
Evolutionary Biology and Prebiotic Origins of Adenine
Abiotic Synthesis under Primitive Earth Conditions
The abiotic synthesis of organic molecules, including nucleobases like adenine (B156593), is a cornerstone of origin-of-life research. Studies aim to replicate the chemical processes that could have occurred on primitive Earth, leading to the formation of these building blocks of life.
Hydrogen Cyanide (HCN) Polymerization Mechanisms
A significant pathway proposed for the prebiotic synthesis of this compound involves the polymerization of hydrogen cyanide (HCN). researchgate.netpnas.orgmdpi.com Oró et al. were the first to report the abiotic synthesis of this compound in 1960 by heating an aqueous solution of ammonium (B1175870) cyanide. researchgate.netcapes.gov.brpnas.orgnih.gov Subsequent experiments have demonstrated this compound formation from HCN polymerization under various conditions, including in dilute solutions, dry lagoons, and beaches on early Earth. researchgate.netpnas.orgmdpi.com
Experimental data on this compound yields from HCN polymerization vary depending on the specific conditions. Early experiments by Oró et al. achieved a 0.5% this compound yield by heating a concentrated HCN solution ( > 1.0 M) at 70°C for several days. researchgate.netnih.gov Ferris et al. detected a 0.04% this compound yield from a 1 M NH₄CN solution kept in the dark at room temperature for several months. researchgate.netpnas.org Notably, a sealed-tube reaction of HCN with liquid ammonia (B1221849) reportedly yielded up to 20% this compound, while experiments involving freezing ammoniacal HCN solutions for extended periods (simulating conditions on icy moons) also produced this compound, albeit in lower yields (0.035–0.04%). pnas.orgnih.gov
Catalysis in Prebiotic this compound Formation
The high activation energies associated with uncatalyzed HCN polymerization suggest that catalysts likely played a crucial role in prebiotic this compound synthesis. pnas.orgmdpi.com Studies have explored the catalytic effects of various substances and conditions.
Computational studies indicate that pathways catalyzed by water (H₂O) or ammonia (NH₃) are more favorable than uncatalyzed neutral or anionic alternatives, potentially serving as a major source of this compound on primitive Earth. pnas.orgcapes.gov.brpnas.orgnih.gov These molecules can facilitate proton transfer through the formation of hydrogen-bonded circuits in transition states, significantly lowering reaction barriers. pnas.orgnih.gov For instance, bulk solvation by water can reduce the reaction barrier for the rate-determining step in H₂O/NH₃-catalyzed mechanisms to values consistent with experimental observations and conjectures regarding abiotic this compound genesis. pnas.orgnih.gov
Carbonyl sulfide (B99878) (COS) has also been investigated as a potential catalyst in prebiotic synthesis. mdpi.comresearchgate.net Research suggests that COS can effectively catalyze the combination of five molecules of HCN to form this compound through a selective energy transfer mechanism. mdpi.comresearchgate.net This finding is significant as COS has also been shown to catalyze the formation of ribose from formaldehyde, supporting its potential role in the prebiotic synthesis of RNA components. mdpi.comresearchgate.net
Minerals present on early Earth could also have acted as catalysts. Heating formamide (B127407), a hydrolysis product of HCN, in the presence of minerals such as CaCO₃, TiO₂, phosphate (B84403) minerals, and iron sulfide minerals has been shown to enhance the production of purines, including this compound. nih.gov
Extraterrestrial Detection and Astrobiological Implications
The detection of this compound and other nucleobases in extraterrestrial samples provides compelling evidence for the abiotic formation of these molecules in various cosmic environments. capes.gov.brwikipedia.orgnasa.gov This supports the hypothesis that the building blocks of life could have been delivered to early Earth via extraterrestrial sources like meteorites and comets. wikipedia.orgnasa.govthe-scientist.com
Re-analysis of meteorites such as Murchison, Murray, and Orgueil has revealed the presence of this compound, along with other nucleobases like guanine (B1146940), hypoxanthine (B114508), and xanthine (B1682287), in concentrations ranging from 114 to 655 parts-per-billion (ppb). wikipedia.orgnasa.gov These findings suggest that synthetic processes occurring on meteorite parent bodies during aqueous alteration could be responsible for the presence of meteoritic nucleobases. nasa.gov
Advanced techniques like surface-enhanced Raman spectroscopy (SERS) have been employed to detect trace amounts of this compound in extraterrestrial materials, including Martian meteorites. nih.govresearchgate.net Experiments have demonstrated the capability of SERS to identify this compound deposited on different mineral phases of Martian meteorites at subpicogram levels, highlighting its potential for detecting organic or biological substances in extraterrestrial samples. nih.govresearchgate.net The successful trapping of gaseous this compound in silica (B1680970) aerogel, a material used in dust collectors for space missions, further supports the possibility of detecting this compound in extraterrestrial dust samples. nih.gov
The detection of all five nucleobases (this compound, guanine, cytosine, uracil (B121893), and thymine) in meteorite samples using recently developed techniques provides additional support for the theory that the delivery of these compounds by meteorites may have contributed to the emergence of genetic functions for early life on Earth. the-scientist.com
Evolution of Protein-Adenine Recognition and Binding Sites
The ubiquitous involvement of this compound in crucial biological processes necessitates specific interactions with proteins. Understanding the evolution of protein-adenine recognition and binding sites sheds light on how molecular recognition emerged and diversified.
Characterization of Protein-Adenine Interaction Motifs
Proteins have evolved diverse strategies to recognize and bind this compound, utilizing various interactions including hydrogen bonding, electrostatic interactions, and aromatic stacking. pnas.orgcanada.caresearchgate.net Studies have characterized specific motifs within proteins that mediate these interactions.
Early studies in the 1980s and 1990s suggested an this compound-binding motif involving carbonyl and amide groups within a protein loop that form hydrogen bonds with the N1 and N6 nitrogen atoms of this compound's Watson-Crick edge. pnas.orgresearchgate.netresearchgate.net More recent comprehensive analyses of protein-adenine interactions, utilizing large datasets of protein-adenine complexes from the Protein Data Bank (PDB), have extended these findings. pnas.orgpnas.org These analyses indicate that while the Watson-Crick edge is frequently involved, all of this compound's hydrogen donors and acceptors can potentially be used to bind proteins. pnas.orgpnas.org
Several this compound-binding motifs have been described, including the "direct motif," the "reverse motif," and the "Asp motif." pnas.orgresearchgate.netresearchgate.net In the direct and reverse motifs, the protein backbone often interacts with this compound. pnas.orgnih.gov The "Asp motif," commonly found in NAD-binding proteins, involves the side chain of a negatively charged amino acid, typically aspartate, forming a hydrogen bond with this compound's N6 group. pnas.orgresearchgate.net
Identification of Conserved Amino Acid Segments ("Themes")
Beyond specific motifs, the concept of "themes" – short, recurring amino acid segments – has been proposed to identify protein-adenine binding sites of shared evolutionary origin. pnas.orgpnas.org These themes are suggested to represent evolutionary building blocks involved in molecular recognition. pnas.orgpnas.org
Analysis of protein-adenine complexes has identified specific themes that are engaged in this compound binding. pnas.orgpnas.org The recurrence of these themes across different proteins suggests that unrelated proteins can utilize similar amino acid segments to bind this compound-containing ligands. pnas.orgpnas.org Detecting these themes within a protein's sequence can potentially reveal its function and likelihood of binding this compound-containing ligands. pnas.orgpnas.org
Studies on proteins that bind this compound nucleotides, such as hexokinases, have identified conserved amino acid sequences within binding core domains responsible for adenosine (B11128) and sugar binding. researchgate.net Multiple sequence alignments of hexokinases from different plant species, for example, reveal conserved domains including those involved in adenosine binding. researchgate.net This conservation of specific amino acid segments within binding sites across different organisms and protein families underscores their functional importance in this compound recognition.
The evolution of protein-adenine binding appears to have occurred multiple times, with different proteins converging on similar binding geometries or utilizing recurring amino acid themes to achieve this compound recognition. pnas.orgpnas.orgnih.gov
Hypotheses on the Multiple Emergence of this compound Binding
The widespread involvement of this compound in crucial biological processes, from energy transfer (ATP) to genetic information storage (DNA, RNA) and redox reactions (NAD, FAD), suggests that the ability of proteins and RNA molecules to bind this compound is an ancient and highly conserved function researchgate.netpnas.orgpnas.org. Investigating how this molecular recognition evolved is a key area of research in understanding the evolution of protein function researchgate.netpnas.orgpnas.org.
Studies on protein-adenine interactions have characterized the physicochemical patterns involved in binding this compound, linking these patterns to the evolutionary origins of proteins researchgate.netpnas.org. Contrary to earlier hypotheses suggesting a single evolutionary origin for this compound binding, recent findings indicate that this compound binding is likely to have emerged multiple times throughout evolution researchgate.netpnas.orgpnas.orgnih.gov. This is supported by observations that all of this compound's hydrogen donors and acceptors are utilized in protein binding, and that different proteins can employ the same short amino acid segments, or "themes," when binding this compound-containing ligands researchgate.netpnas.orgpnas.orgnih.gov. These themes are suggested to be evolutionary building blocks for protein function researchgate.netpnas.orgpnas.org.
Computational analyses, including the extraction and structural superimposition of protein-adenine complexes from databases like the Protein Data Bank, have revealed that all of this compound's edges (Watson-Crick, Hoogsteen, and sugar edges) can contribute to molecular recognition by proteins pnas.orgnih.govpsu.edu. This expands upon previous understandings that primarily focused on interactions with the Watson-Crick edge pnas.orgnih.gov. The recurrence of specific amino acid themes in the this compound-binding sites of diverse proteins further supports the idea of multiple, independent evolutionary events leading to this compound recognition pnas.orgpnas.orgnih.gov.
The evolution of this compound binding is not limited to proteins. Riboswitches, which are RNA elements that bind small molecules like this compound to regulate gene expression, also demonstrate specific this compound recognition dicp.ac.cnelifesciences.orgjaptamers.co.uknih.govoup.com. The this compound riboswitch, for instance, undergoes conformational changes upon this compound binding, influencing translation initiation elifesciences.orgoup.com. The existence of distinct classes of riboswitches that sense different ligands, including this compound, and the observation of similar binding pockets recognizing different molecules, suggest evolutionary relationships and potentially convergent evolution in RNA-based molecular recognition japtamers.co.uknih.gov.
Detailed research findings from studies utilizing computational pipelines and structural analyses have provided insights into the atomic-level interactions mediating protein-adenine binding pnas.orgnih.govpsu.edu. These studies identify specific amino acid residues and hydrogen bonding patterns involved in the interaction, further supporting the notion that diverse structural contexts have evolved to accommodate this compound binding pnas.orgnih.govpsu.edu.
The hypothesis of multiple emergence of this compound binding is consistent with the pervasive role of this compound in fundamental biological processes and suggests that the ability to recognize this crucial molecule evolved independently in various protein and RNA lineages to fulfill diverse functional requirements.
Data Table: Examples of Prebiotic this compound Synthesis Conditions and Yields
| Starting Materials | Conditions | Reported this compound Yield | Source(s) |
| HCN and ammonia (aqueous) | Heating at 70°C for several days (>1.0 M) | 0.5% | nih.gov |
| HCN and liquid ammonia | Sealed tube reaction | 20% | nih.gov |
| 0.1 M NH₄CN | Kept in the dark at room temperature (4-12 months) | 0.04% | nih.gov |
| Ammoniacal HCN (dilute) | Frozen for 25 years at -20°C and -78°C | 0.035–0.04% | nih.govsciencedaily.comnasa.gov |
| Formamide (neat) | Catalyzed by inorganic oxides (e.g., CaCO₃, silica) | Acceptable to good yields | researchgate.netnih.gov |
| Ammonium formate (B1220265) in formamide + DAMN | Heated (oven or sand bath) | ~18% (from HCN tetramer) | acs.org |
Data Table: this compound Binding in Proteins and RNA
| Molecule Type | Binding Partners/Contexts | Key Findings Related to Binding Evolution | Source(s) |
| Proteins | ATP, NAD, FAD, SAM, CoA, DNA, RNA | All hydrogen donors/acceptors of this compound used in binding; binding likely emerged multiple times. | wikipedia.orgresearchgate.netpnas.orgpnas.orgnih.gov |
| Various this compound-containing ligands | Binding mediated by recurring short amino acid segments ("themes"); all this compound edges can contribute. | pnas.orgpnas.orgnih.govpsu.edu | |
| RNA (Riboswitches) | This compound (specifically in this compound riboswitches) | Undergoes conformational change upon binding; distinct binding pockets in different riboswitch classes. | dicp.ac.cnelifesciences.orgjaptamers.co.uknih.govoup.com |
| This compound riboswitch aptamer | Structural intermediate pre-organizes for ligand recognition. | oup.com |
Advanced Research Methodologies for Adenine Analysis
Quantitative Analysis of Adenine (B156593) and its Nucleotides
Quantitative analysis of this compound and its nucleotides, such as adenosine (B11128) 5'-triphosphate (ATP), adenosine 5'-diphosphate (ADP), and adenosine 5'-monophosphate (AMP), is crucial for assessing cellular energy status and metabolic health. These molecules are essential for energy transfer and various cellular processes mdpi.comnih.gov. Their concentrations, often expressed as adenylate energy charge (AEC), serve as a measure of cellular metabolic energy and correlate with organismal homeostasis mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a widely used and powerful technique for the simultaneous quantification of this compound nucleotides in a single run nih.gov. Due to the polar nature of nucleotides, various HPLC modes have been employed, including ion-exchange, ion-pair reversed-phase (RP), and hydrophilic interaction liquid chromatography (HILIC) preprints.orgresearchgate.net.
Ion-pair RP-HPLC combines advantages of both ion-exchange and RP methods and has been successfully applied for this compound nucleotide analysis using both isocratic and gradient elution methods mdpi.compreprints.org. Common stationary phases for RP-HPLC analysis of nucleotides include octadecyl columns nih.govpreprints.org. While ion-exchange HPLC offers good separation of purine (B94841) nucleotides and nucleosides, it can suffer from less reproducible and stable column packings and longer separation times compared to RP-HPLC preprints.org. HILIC has also been proposed as a reliable alternative for separating highly polar molecules like nucleotides preprints.orgqut.edu.au.
Specific HPLC methods have been developed for sensitive quantification of this compound nucleotides in various biological samples, including human blood and cell cultures mdpi.comnih.govpublications.gc.ca. These methods often involve optimizing parameters such as ion-pair reagent concentration and mobile phase composition to achieve baseline separation and high sensitivity nih.govpublications.gc.ca. For instance, an optimized ion-pair reagent concentration was found to provide reproducible separation of this compound nucleotides in cell culture analysis nih.gov. Detection methods commonly include UV or fluorescence detection, with fluorescence detection offering higher sensitivity for lower concentrations (nmol-pmol range) compared to UV detection (µmol-nmol range) researchgate.netnih.gov.
Micro-Solid Phase Extraction (µ-SPE) for Sample Preparation
Proper sample preparation is essential for accurate detection and quantification of this compound nucleotides in biological samples, which often contain high levels of interfering substances like proteins and other metabolites mdpi.compreprints.org. Sample preparation typically begins with quenching to halt enzymatic activity that could alter nucleotide concentrations mdpi.compreprints.org. Protein precipitation with strong acids such as perchloric acid (PCA) or trichloroacetic acid (TCA) is a common and efficient method to stop phosphatase activity mdpi.compreprints.org. Neutralization is subsequently required, which can involve precipitation for PCA or liquid-liquid extraction for TCA mdpi.compreprints.org.
Solid phase extraction (SPE) is a widely used technique for analyte isolation and concentration, contributing to increased sensitivity by reducing sample complexity mdpi.compreprints.org. Recent advancements in automated micro-solid phase extraction (µ-SPE) procedures offer improvements over manual SPE, including enhanced reproducibility and recovery rates mdpi.compreprints.org. µ-SPE, with its smaller column diameters, allows for efficient purification of low analyte volumes and requires smaller solvent amounts preprints.org. Activated carbon has proven to be an efficient stationary phase for the purification of this compound nucleotides using automated µ-SPE platforms mdpi.compreprints.orgresearchgate.net. This approach, coupled with RP-HPLC, provides a reliable analytical framework for this compound nucleotide analysis in diverse biological samples mdpi.comresearchgate.net.
Spectrophotometric and Colorimetric Assay Development
Spectrophotometric and colorimetric assays offer alternative approaches for quantifying this compound nucleotides and related enzyme activities. These methods often rely on enzymatic reactions coupled to a detectable change in absorbance or color.
For example, colorimetric assays have been developed for measuring the activity of enzymes involved in this compound metabolism, such as adenosine deaminase nih.gov. These assays can be performed in microtiter plates, allowing for high-throughput screening nih.gov. Another example is a colorimetric assay for monitoring SAM-dependent methyltransferases. This assay involves a cascade of enzymatic reactions where this compound, produced from S-adenosylhomocysteine (AdoHcy), is ultimately converted to a product that generates hydrogen peroxide. The rate of hydrogen peroxide production is then measured colorimetrically by the increase in absorbance at a specific wavelength, such as 515 nm, using appropriate reagents caymanchem.com.
Spectrophotometric methods are also used in the analysis of molecules related to this compound nucleotides, such as nicotinamide (B372718) this compound dinucleotide (NAD⁺/NADH) and nicotinamide this compound dinucleotide phosphate (B84403) (NADP⁺/NADPH), which are key cofactors in metabolic processes researchgate.net. Spectrophotometric assays can measure these molecules and those directly regulated by them, providing insights into bioenergetic and oxidative stress status researchgate.net.
Computational Approaches in this compound Research
Computational methods play a significant role in complementing experimental studies of this compound, enabling the investigation of reaction mechanisms and the analysis of complex biological structures involving this compound.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a versatile electronic structure method widely used in quantum chemical calculations to study reaction mechanisms researchgate.nettandfonline.com. DFT has been applied to investigate the formation mechanisms of this compound, including its potential prebiotic synthesis researchgate.nettandfonline.com. These studies involve optimizing the structures of reactants, intermediates, and transition states and calculating the energy barriers involved researchgate.nettandfonline.com. For instance, DFT calculations have been used to explore the formation of this compound from hydrogen cyanide (HCN) molecules in the gas phase, providing insights into the energetic feasibility of such reactions researchgate.nettandfonline.com.
DFT is also employed to study the interaction of radicals with DNA base pairs, including this compound-thymine (A-T) pairs, to understand the mechanisms of DNA damage aip.orgscirp.org. These calculations can reveal how radicals attack specific sites on the this compound base and the subsequent reaction pathways, such as hydrogen abstraction and tautomeric reactions aip.orgscirp.org. The effect of solvation on these reaction mechanisms can also be investigated using DFT in conjunction with continuum solvation models aip.orgscirp.org. Furthermore, DFT studies have been conducted to clarify the reaction mechanisms of this compound acting as an organoinitiator in polymerization reactions uevora.pt.
Structural Bioinformatics for Protein-Adenine Complex Analysis
Structural bioinformatics is a discipline that focuses on the analysis and prediction of the three-dimensional structures of biological macromolecules and their complexes azolifesciences.comsathyabama.ac.in. This field is crucial for understanding how molecules like this compound interact with proteins and nucleic acids at a structural level azolifesciences.comsathyabama.ac.in.
Computational pipelines have been developed to extract protein-adenine complexes from databases like the Protein Data Bank (PDB), superimpose their this compound fragments, and identify the interactions, such as hydrogen bonds, that mediate binding pnas.orgnih.gov. Analysis of these complexes can reveal the physicochemical patterns of protein-adenine interactions and provide insights into the evolution of molecular recognition pnas.orgnih.gov. Studies using structural bioinformatics have shown that all edges of the this compound molecule can contribute to protein binding and that specific amino acid segments or "themes" are often involved in this compound recognition by different proteins pnas.orgnih.gov.
This compound is a fundamental purine nucleobase involved in numerous biological processes, including its crucial role in the formation of nucleic acids (DNA and RNA) and energy currency molecules like ATP. It pairs with thymine (B56734) in DNA and uracil (B121893) in RNA. wikipedia.org this compound is rarely found as an independent molecule within cells, typically existing covalently bound as part of larger biomolecules. wikipedia.org
Advanced research methodologies are employed to study this compound, particularly its role in metabolism and its manipulation in genetic engineering.
7.3. Genetic and Molecular Tools for Studying this compound Metabolism 7.3.1. Directed Evolution Systems for this compound Base Editors
This compound base editors (ABEs) are a class of gene editing tools that enable the precise conversion of an this compound (A) to a guanine (B1146940) (G) at a target DNA sequence without inducing double-strand breaks. addgene.orgbiorxiv.org This is particularly significant as A-to-G mutations (and the complementary T-to-C mutations) account for a substantial proportion of known disease-causing point mutations in humans. biorxiv.org
ABEs typically consist of a catalytically impaired Cas9 protein (nickase) fused to an this compound deaminase enzyme. addgene.orgbiorxiv.org The Cas9 component, guided by a single guide RNA (sgRNA), directs the editor to a specific genomic locus. biorxiv.orgbmbreports.org The fused this compound deaminase then catalyzes the deamination of deoxyadenosine (B7792050) to deoxyinosine within the target DNA. addgene.orgbmbreports.org Since inosine (B1671953) is interpreted as guanine by the DNA replication machinery, this process ultimately results in an A-to-G base conversion. addgene.orgbiorxiv.org
A key challenge in developing efficient ABEs was the lack of naturally occurring DNA this compound deaminases. addgene.orgbmbreports.org Early ABEs were engineered using variants of the Escherichia coli transfer RNA (tRNA) adenosine deaminase (TadA), which naturally deaminates adenosine in tRNA. biorxiv.orgbmbreports.orgcrisprmedicinenews.comoup.com Directed evolution has been instrumental in modifying TadA to efficiently deaminate deoxyadenosine in single-stranded DNA. bmbreports.orgoup.com
Multiple rounds of directed evolution have led to the development of highly efficient ABE variants. For instance, the ABE7.10 was an early evolved editor. addgene.org Further directed evolution efforts resulted in ABE8e, which contains additional mutations in its TadA domain (TadA-8e) compared to ABE7.10, leading to significantly higher base editing activity. biorxiv.orgoup.com Studies have shown that directed evolution mutations in ABE8e can improve its DNA-binding affinity and protein stability. biorxiv.org This enhanced binding is partly attributed to increased positive charge density in the DNA-binding region, strengthening electrostatic interactions with DNA. biorxiv.org
Directed evolution systems have also been applied to develop ABEs with improved properties, such as narrowed editing windows and reduced off-target activity. crisprmedicinenews.comresearchgate.net Recent advancements include the use of novel evolutionary approaches combining structural clustering and sequential amino acid saturation mutagenesis to create editors like hpABE5.20, which exhibits comparable efficiency to ABE8e but with improved precision and reduced bystander editing. crisprmedicinenews.com Continuous directed evolution systems in mammalian cells are also being developed to evolve base editors in a more relevant cellular environment. researchgate.net
The efficiency and specificity of different ABE variants can vary. For example, ABE7.10 displayed an average editing efficiency of 53% with a specific editing window, while other variants like ABEs 6.3, 7.8, and 7.9 showed slightly wider windows but potentially lower efficiency at certain positions. addgene.org ABE8e is widely used due to its high efficiency, often reaching 80-90% editing efficiency at various genomic sites. oup.com
Table 1: Examples of this compound Base Editors Developed Through Directed Evolution
| This compound Base Editor Variant | Source/Evolutionary Basis | Key Features/Improvements |
| ABE7.10 | Evolved from E. coli TadA | Early functional ABE variant. addgene.org |
| ABE8e | Evolved from ABE7.10 (contains TadA-8e) | Higher editing activity, improved DNA binding affinity and stability compared to ABE7.10. biorxiv.orgoup.com |
| hpABE5.20 | Evolved from Hafnia paralvei hpTadA using novel approach | Comparable efficiency to ABE8e with improved precision and reduced off-target editing. crisprmedicinenews.com |
Isotopic labeling techniques, particularly when coupled with metabolic flux analysis (MFA), are powerful tools for investigating the dynamics of this compound metabolism within living cells. creative-proteomics.commpg.defrontiersin.org MFA uses stable isotopes, such as ¹³C and ¹⁵N, as tracers to track the flow of metabolites through biochemical pathways. creative-proteomics.commedchemexpress.comnih.gov By introducing isotopically labeled substrates into cell cultures, researchers can observe how the labels are incorporated into downstream metabolites over time. frontiersin.orgcreative-proteomics.com
The distribution patterns of isotopes within metabolites, known as mass isotopomer distributions (MIDs), provide insights into the relative activities and contributions of different metabolic pathways. mpg.defrontiersin.orgcreative-proteomics.com These patterns are typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR). frontiersin.orgrsc.org
For studying this compound metabolism, stable isotopes like ¹⁵N can be particularly informative as this compound contains nitrogen atoms. wikipedia.orgrsc.org By using ¹⁵N-labeled precursors that feed into purine synthesis pathways, researchers can trace the synthesis of this compound and its incorporation into nucleotides and nucleic acids. Similarly, ¹³C-labeled substrates can help elucidate the carbon sources contributing to the this compound structure through de novo purine synthesis or salvage pathways.
MFA involves integrating the experimental isotopic labeling data with a metabolic network model. mpg.denih.gov This model includes known biochemical reactions and the transitions of atoms during these reactions. mpg.denih.gov Computational algorithms are then used to solve mass balance equations and estimate the rates of metabolic reactions, or fluxes, within the network. mpg.decreative-proteomics.com
While ¹³C-MFA is widely used for central carbon metabolism, ¹⁵N labeling is crucial for understanding nitrogen-carrying pathways, including those involved in amino acid and nucleotide metabolism. nih.govrsc.org Simultaneous tracing of carbon and nitrogen isotopes can provide a more comprehensive view of metabolic activity. rsc.org
Isotopic labeling and MFA can help determine metabolic pathway dependencies, flux distribution at metabolic branch points, and pathological metabolic shifts. creative-proteomics.com For instance, by analyzing the labeling patterns in this compound-containing nucleotides, researchers can infer the relative contributions of de novo synthesis versus salvage pathways under different physiological or pathological conditions.
Table 2: Stable Isotopes Used in Metabolic Flux Analysis Relevant to Nucleotide Metabolism
| Isotope | Relevance to this compound/Nucleotide Metabolism | Analytical Techniques |
| ¹³C | Tracing carbon flow through de novo purine synthesis and related pathways. creative-proteomics.comnih.gov | MS, NMR |
| ¹⁵N | Tracing nitrogen flow into the purine ring structure. nih.govrsc.org | MS, NMR |
| ²H (Deuterium) | Can provide information on redox state and specific enzymatic reactions. rsc.org | MS, NMR |
MFA, particularly using stable isotope tracing, allows for the quantitative analysis of metabolic fluxes that cannot be directly measured. creative-proteomics.comnih.govnih.gov This provides a dynamic understanding of how this compound is synthesized, interconverted, and utilized within the complex cellular metabolic network. creative-proteomics.commedchemexpress.com
Future Perspectives and Emerging Avenues in Adenine Research
Elucidation of Novel Regulatory Functions of Adenine (B156593) Metabolites
Long recognized for its central role in genetics and cellular energy, recent research has illuminated the nuanced regulatory functions of this compound and its metabolites. These molecules are now understood to be key mediators in the complex interplay between glucose and lipid metabolism. nih.gov The intricate cross-regulation at the cellular and molecular levels is influenced by purinergic signaling, which is induced by fatty acids and can impact glucose metabolism and the development of type 2 diabetes. nih.gov
Furthermore, this compound nucleotides and their derivatives act as crucial signaling molecules that control the activity of key signaling proteins. nih.gov Protein-metabolite interactions can trigger conformational changes in proteins, altering their activity and influencing major signaling pathways such as those controlled by the conserved kinases Snf1/AMPK, Ras/PKA, and TORC1. nih.govmdpi.com For instance, the energy status of a cell, reflected in the ATP-to-AMP ratio, directly influences the activation of AMPK, a master regulator of metabolism. nih.gov This highlights a sophisticated feedback loop where the products of metabolic pathways directly influence the signaling cascades that govern them. This crosstalk between metabolism and signal transduction is vital for coordinating cell growth, proliferation, and responses to nutritional stress. nih.gov
Recent studies have also uncovered that metabolites like pyrimidines, which are structurally related to purines like this compound, are essential for maintaining glucose oxidation. northwestern.edu A decrease in pyrimidine (B1678525) levels was found to impair the function of pyruvate (B1213749) dehydrogenase, a key enzyme in the Krebs cycle. northwestern.edu This suggests that the availability of nucleotide precursors has a direct impact on central carbon metabolism.
Therapeutic Target Identification Based on this compound-Dependent Pathways
The expanding knowledge of this compound's diverse roles has spotlighted this compound-dependent pathways as promising targets for therapeutic intervention in a range of diseases, including cancer, respiratory conditions, and cardiovascular disorders. nih.govnih.govmdpi.com The principle of targeting these pathways is rooted in the fact that many diseases involve dysregulated cellular processes where this compound-based molecules are key players. academie-sciences.fr
A significant area of focus is the targeting of adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that mediate a wide array of physiological effects. nih.govnih.gov Pharmacological manipulation of these receptors with selective agonists and antagonists is being explored for conditions like asthma, chronic obstructive pulmonary disease (COPD), and ischemic heart disease. nih.govmdpi.com For example, because adenosine can accumulate during inflammation and hypoxia, modulating its signaling is a key strategy. nih.gov The development of small-molecule ligands that can selectively target adenosine receptor subtypes is a major goal, though challenges such as species differences and potential side effects due to the ubiquity of these receptors remain. nih.gov
In oncology, targeting nucleotide metabolism is a well-established strategy, and it is gaining new traction in the context of immunotherapy. nih.gov Cancer cells have a high demand for nucleotides to sustain rapid proliferation, making the enzymes in these pathways attractive targets. nih.gov A growing body of evidence suggests that targeting nucleotide metabolism can enhance anti-tumor immune responses. nih.govfrontiersin.org This can occur by activating the host immune system through the modulation of metabolites like adenosine and ATP, or by increasing the immunogenicity of tumors by disrupting the purine (B94841) and pyrimidine pools. nih.gov
Furthermore, enzymes involved in purine biosynthesis, such as adenylosuccinate lyase (ADSL), are being investigated. pnas.org Reduced ADSL activity can lead to an accumulation of its substrates, which may affect purinergic signaling, particularly that of adenosine. pnas.org This highlights the potential for developing therapies that modulate specific enzymes within the this compound metabolic network.
Advancements in Understanding Interstellar this compound Chemistry
The question of the origin of life on Earth is intrinsically linked to the availability of key prebiotic molecules, and this compound is a prime candidate for extraterrestrial delivery. Research into interstellar chemistry has provided compelling evidence that this compound and other nucleobases may form in space and be delivered to nascent planets via meteorites. wikipedia.org
Scientists have demonstrated that this compound can be synthesized under conditions that mimic interstellar space. nih.gov this compound is formally a pentamer of hydrogen cyanide (HCN), a molecule observed in interstellar dust clouds. nih.govsciencedaily.com Laboratory experiments and computational studies have explored the mechanisms of this compound formation from HCN. nih.gov These studies suggest that the formation can occur in gas, liquid, and condensed phases, with key intermediates like the HCN tetramer (AICN). nih.gov
Recent discoveries have identified precursor molecules to this compound, such as cyanomethanimine, in giant gas clouds approximately 25,000 light-years from Earth. universetoday.complanetsave.com This finding supports the theory that the chemical pathways leading to this compound occur on the surfaces of ice grains in interstellar space, rather than solely in the tenuous gas between stars. universetoday.complanetsave.com These icy grains can act as nurseries for complex organic molecules, which can then be incorporated into newly forming planetary systems. planetsave.com
Advanced analytical techniques have enabled the detection of this compound, along with other nucleobases like cytosine, uracil (B121893), thymine (B56734), xanthine (B1682287), and hypoxanthine (B114508), in simulated interstellar cloud environments. hokudai.ac.jp These experiments, conducted in ultra-high vacuum chambers that replicate the conditions of space, have successfully produced these fundamental building blocks of life. hokudai.ac.jp The presence of this compound in carbonaceous meteorites further strengthens the hypothesis that these molecules were delivered to early Earth, potentially "seeding" the planet with the chemical precursors necessary for life. wikipedia.org
Expanding the Repertoire of this compound Analogs for Biotechnological Applications
The chemical scaffold of this compound has proven to be a versatile platform for the design and synthesis of a wide array of analogs with significant applications in biotechnology and medicine. academie-sciences.fr By modifying the this compound structure, scientists can create molecules that act as inhibitors, probes, or modulators of various biological processes. academie-sciences.frnih.gov
A major application of this compound analogs is in the development of antiviral and anticancer agents. academie-sciences.fr Many of these compounds function as "chain terminators" in DNA or RNA synthesis. academie-sciences.fr After being tri-phosphorylated within the cell, these analogs are incorporated by polymerases into the growing nucleic acid chain, but they lack the necessary chemical group (typically a 3'-OH) to allow for the addition of the next nucleotide, thereby halting replication. academie-sciences.fr Remdesivir, an adenosine analog, is a notable example of a delayed chain terminator used as an antiviral therapeutic. academie-sciences.fr
Adenosine analogs are also crucial in studying and targeting specific enzymes. For instance, analogs of S-adenosyl-l-methionine (SAM), a key methyl donor in numerous biological reactions, have been developed to inhibit methyltransferases. nih.gov Given that aberrant methylation is a hallmark of many diseases, including cancer, these inhibitors hold significant therapeutic potential. nih.gov The systematic design of adenosine analogs has led to the identification of potent and selective inhibitors for specific enzymes, such as the Clostridioides difficile DNA this compound methyltransferase (CamA), which is essential for the bacterium's sporulation and persistence. nih.gov
Furthermore, fluorescent analogs of this compound are being developed as powerful tools for probing nucleic acid structure and their interactions with other molecules. academie-sciences.fr Other synthetic analogs, such as Peptide Nucleic Acids (PNA), Morpholino Oligomers, and Locked Nucleic Acids (LNA), modify the fundamental structure of nucleotides to enhance properties like stability and binding affinity, making them valuable for diagnostics and antisense therapies. youtube.comnih.gov
Q & A
Q. How can researchers experimentally validate adenine’s role in DNA/RNA structural stability?
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) offers high specificity for this compound quantification in cellular extracts . For trace-level detection, use mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., this compound-¹³C) to correct for matrix effects . Validate methods via spike-recovery experiments in relevant biological fluids (e.g., plasma, lysates) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., this compound-¹³C) resolve metabolic flux ambiguities in nucleotide biosynthesis studies?
Methodological Answer: Incorporate this compound-¹³C into cell cultures and track label distribution using NMR or isotope-ratio mass spectrometry. For example, pulse-chase experiments can differentiate de novo synthesis from salvage pathways by analyzing ¹³C incorporation into ATP, NADH, and RNA . Use kinetic modeling (e.g., metabolic control analysis) to quantify flux rates and identify rate-limiting enzymes .
Key Challenge : Correct for isotopic dilution effects in heterogeneous cell populations. Normalize data to cell-cycle phase via flow cytometry .
Q. How to address contradictions in this compound’s oxidative stability under varying experimental conditions?
Methodological Answer: Replicate stability assays under controlled light, temperature, and oxygen levels. For instance, observed this compound’s color shift to "dirty white" under dark conditions, suggesting photooxidation dependency. Use electron paramagnetic resonance (EPR) to detect free radical formation in this compound solutions exposed to UV vs. visible light . Cross-validate with computational models (e.g., DFT calculations) to predict oxidation-prone sites .
Data Contradiction Analysis :
| Study | Light Exposure | Observed Stability | Radical Detection (EPR) |
|---|---|---|---|
| [7] | Dark | Stable (48 hrs) | No signal |
| [24]* | UV light | Degradation (6 hrs) | Strong signal |
Hypothesis: this compound’s stability is light-sensitive; oxidative damage correlates with radical formation.
Q. What experimental designs minimize confounding variables when studying this compound-induced mutagenesis?
Methodological Answer: Use in vitro mutagenesis assays (e.g., plasmid-based systems) with this compound analogs (e.g., 2-aminopurine) to induce mispairing. Employ next-gen sequencing to map mutation hotspots . Control for replication errors via polymerase fidelity assays (e.g., Klenow fragment kinetics) . For in vivo studies, use repair-deficient bacterial strains (e.g., E. coli MutS⁻) to amplify mutation signals .
Methodological Best Practices
- Research Question Formulation : Frame hypotheses using PICOT (Population, Intervention, Comparison, Outcome, Time) criteria. Example: "Does this compound oxidation (Intervention) increase mutation rates (Outcome) in UV-exposed E. coli (Population) compared to dark controls (Comparison) over 24 hrs (Time)?" .
- Data Presentation : Follow IMRaD structure (Introduction, Methods, Results, Discussion) . Include raw data in appendices, with processed data (mean ± SD, n ≥ 3) in main text .
- Ethical Compliance : For studies involving human-derived samples, specify IRB approval and consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
